molecular formula C8H10O B018996 2,4,6-Octatrienal CAS No. 16326-86-6

2,4,6-Octatrienal

Cat. No. B018996
CAS RN: 16326-86-6
M. Wt: 122.16 g/mol
InChI Key: ZUZGMJKUENNLQL-ICDJNDDTSA-N
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Description

Synthesis Analysis

A novel method for synthesizing a key intermediate closely related to 2,4,6-Octatrienal, 2,7-dimethyl-2,4,6-octatriene 1,8-dial, involves using 1,4-dichloro-2-butene as the starting material. This process highlights high reaction selectivity, minimal by-product formation, and ease of control, showcasing advancements in the synthesis of complex organic compounds (Wen & Bio, 2011).

Molecular Structure Analysis

The molecular structure of compounds closely related to 2,4,6-Octatrienal has been extensively studied, with research focusing on the vibrational analysis of its derivatives. Studies have attempted assignments between 3100 and 50 cm−1, discussing the spectroscopic effects of the aldehydic group presence, chain length enlargement, and methyl substitution (Aly et al., 1985).

Chemical Reactions and Properties

2,4,6-Octatrienal and its derivatives participate in various chemical reactions, with a focus on cycloadditions and photoisomerizations. For example, cycloaddition of tetracyanoethylene to derivatives of 2,4,6-Octatrienal shows unique isotope effects, indicating concerted mechanisms in some pathways (Vassilikogiannakis & Orgfanopoulos, 1998).

Scientific Research Applications

  • Chemical Reactions and Properties : Kloosterziel and Drunen (2010) studied the reaction between trans,trans,trans-2,4,6-octatriene and potassium amide, leading to the formation of certain anions, which have potential applications in organic synthesis (Kloosterziel & Drunen, 2010). Additionally, Prasad et al. (1988) conducted EPR studies to understand the formation of monomeric and dimeric radical cations of 2,4,6-octatriene in X-ray irradiated solutions (Prasad et al., 1988).

  • Food Industry Applications : Zilkowski, Bartelt, and Vermillion (2008) demonstrated that an analytical approach used to identify 2,4,6-nonatrienals can be applied in the food industry, where these compounds are important as aroma compounds (Zilkowski, Bartelt, & Vermillion, 2008).

  • Spectroscopic Analysis : Research by Chattopadhyay et al. (2017) focused on the photo-isomerization of 2,4,6-octatriene and its UV–visible spectrum, which is crucial for understanding the molecular behavior under light exposure (Chattopadhyay et al., 2017).

  • Synthetic Applications : Studies have shown methods for synthesizing various derivatives and compounds from 2,4,6-octatriene. For example, a novel synthesis method for carotenoids key intermediate 2,7-dimethyl-2,4,6-octatriene 1,8-dial offers high reaction selectivity and simplicity (Wen & Bio, 2011).

  • Catalysis and Polymerization : Priola et al. (1981) reported the copolymerization of isobutene with 2,4,6-octatriene, yielding soluble copolymers with potential industrial applications (Priola, Corno, Bruzzone, & Cesca, 1981). Dullius et al. (1998) demonstrated the catalytic hydrodimerization of 1,3-butadiene by palladium compounds dissolved in ionic liquids, yielding products including 1,3,6-octatriene (Dullius et al., 1998).

Safety And Hazards

Contact with skin and eyes should be avoided. Formation of dust and aerosols should also be avoided. Special instructions should be obtained before use .

properties

IUPAC Name

(2E,4E,6E)-octa-2,4,6-trienal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O/c1-2-3-4-5-6-7-8-9/h2-8H,1H3/b3-2+,5-4+,7-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUZGMJKUENNLQL-ICDJNDDTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC=CC=CC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/C=C/C=C/C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601031032
Record name 2,4,6-Octatrienal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601031032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

122.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4,6-Octatrienal

CAS RN

17609-31-3
Record name 2,4,6-Octatrienal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601031032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
185
Citations
H Hiraoka, N Mori, R Nishida… - Bioscience …, 2001 - Taylor & Francis
A mixture of two monoterpenes was obtained as the opisthonotal gland secretion from unidentified Histiogaster sp. A096 (Acari: Acaridae), and their structures were elucidated to be (4E)…
Number of citations: 9 www.tandfonline.com
H Hosoya, J Tanaka, S Nagakura - Tetrahedron, 1962 - Elsevier
Ultraviolet absorption spectra of tropone (I), troponium ion (C 7 H 6 OH) + (II), tropolone (III) and 2,4,6-octatrienal (IV) are discussed by the aid of MO calculations and polarized …
Number of citations: 60 www.sciencedirect.com
MMA Aly, MH Baron, J Favrot, J Belloc… - Canadian journal of …, 1985 - cdnsciencepub.com
Attempted vibrational assignments of (E,E)-2,4-hexadienal, (E,E,E)-2,4,6-octatrienal, and (E,E,E)-3-methyl-2,4,6-octatrienal are given between 3100 and 50 cm −1 . We particularly …
Number of citations: 8 cdnsciencepub.com
S Mukherjee, D Ray, M Falchi, A Bertelli… - Journal of natural …, 2009 - ACS Publications
A study was undertaken to determine the cardioprotective effects of parrodienes prepared from the feather pigments of parrots (Ara macao). Adult male Sprague−Dawley rats were …
Number of citations: 12 pubs.acs.org
桑原保正 - Japanese Journal of Environmental Entomology and …, 2003 - jstage.jst.go.jp
, 4E) Page 1 Jpn.J.Environ.Entomol .Zool .14(4): 233-240(2003) 環動昆第14巻 第 4号 233-240(2003) ChemicalEcologyofAstigmatidMites.LXXIV (4E)心 ehydrogeranial[(2E, 4E)・3,7-…
Number of citations: 5 www.jstage.jst.go.jp
T Moteki, AT Rowley, DT Bregante… - ChemCatChem, 2017 - Wiley Online Library
Condensation reactions of biomass derived C 2 and C 4 aldehydes form both ortho‐ and para‐tolualdehydes (2‐MB and 4‐MB, respectively). The complete reaction network and the …
H HIRAOKA, N MORI, R NISHIDA… - Bioscience …, 2001 - jlc.jst.go.jp
A mixture of two monoterpenes was obtained as the opisthonotal gland secretion from unidentified Histiogaster sp. A096 (Acari: Acaridae), and their structures were elucidated to be (4E)…
Number of citations: 3 jlc.jst.go.jp
R Iriye, T Yorifuji, N Takeda… - … and biological chemistry, 1984 - academic.oup.com
4-Hydroxy-3,7-dimethyl-2,6-octadienal (5-Hydroxycitral) (2) was prepared from 3,7-dimethyl-2,6-octatrienal (citral) (1) via bromoaldehyde (4) and acetoxyaldehyde (6). 3,7-Dimethyl-2,4,…
Number of citations: 12 academic.oup.com
B Noziere, A Cordova - The Journal of Physical Chemistry A, 2008 - ACS Publications
The amino acid catalyzed aldol condensation is of great interest in organic synthesis and natural environments such as atmospheric particles. However, kinetic and mechanistic …
Number of citations: 125 pubs.acs.org
DG Kubler - The Journal of Organic Chemistry, 1962 - ACS Publications
Methanol adds 1, 4 to1-methoxy-l, 3-butadiene in the presence of acid catalysts. Theproduct, 1, l-dimethoxy-2-butene, also adds 1, 4 to 1-methoxy-l, 3-butadiene with sulfuric acid as a …
Number of citations: 5 pubs.acs.org

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